2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid, also known as (4-oxo-1(4H)-quinolinyl)acetic acid, is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.2 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure features a quinoline ring system with an acetic acid functional group, contributing to its potential reactivity and applications in medicinal chemistry.
2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid is classified under the broader category of quinoline derivatives. It can be sourced from various chemical synthesis methods, which are often documented in scientific literature. The compound is cataloged in databases such as PubChem, where it has been assigned a unique identifier (CID: 22766108) for ease of reference in scientific research.
The synthesis of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid can be achieved through several methods, primarily involving cyclocondensation reactions and nucleophilic substitutions. For example, one common synthetic route involves starting from 4-hydroxyquinoline derivatives, which undergo acylation reactions to introduce the acetic acid moiety.
A typical synthesis might involve the following steps:
The molecular structure of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid features a bicyclic quinoline system with a carbonyl group at position four and an acetic acid side chain at position two. The structural representation can be summarized as follows:
The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These analyses provide insights into the functional groups present and confirm the identity of the synthesized compound.
2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid can participate in various chemical reactions due to its functional groups. Key reactions include:
For instance, esterification might involve treating the carboxylic acid with an alcohol in the presence of an acid catalyst, leading to the formation of esters that could have enhanced biological activity.
The mechanism of action for compounds like 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to:
Data from studies suggest that quinoline derivatives exhibit significant activity against various pathogens, making them candidates for further drug development.
The physical appearance of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid is typically that of a powder at room temperature.
Key chemical properties include:
Relevant data such as melting point and boiling point can be determined experimentally but are not universally documented for this specific compound.
2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid has significant scientific uses:
The ongoing research into quinoline derivatives highlights their importance in drug discovery and development, particularly in addressing antibiotic resistance and cancer therapeutics.
The efficient construction of the 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid core relies heavily on robust cyclocondensation strategies. A predominant method involves the reaction of isatin derivatives with malonic acid under acidic catalysis. This process, conducted in refluxing acetic acid with sodium acetate, yields the fundamental 4-hydroxyquinolin-2(1H)-one scaffold (quinolone core) as a pivotal intermediate. Subsequent transformation of this intermediate into the corresponding carboxylic acid chloride is achieved using excess thionyl chloride (SOCl₂). This highly reactive acyl chloride intermediate readily undergoes nucleophilic substitution with glycine equivalents or directly with activated acetic acid derivatives. Alternatively, Pfitzinger reactions employing isatin precursors offer a direct route to quinoline-4-carboxylic acids, which can be further derivatized. Microwave-assisted versions of these cyclocondensations significantly enhance reaction efficiency, reducing synthesis times from hours to minutes (15 minutes) while improving yields (up to 78%) compared to traditional reflux methods [1] [7].
Table 1: Key Cyclocondensation Strategies for Core Assembly
Starting Materials | Reagents/Conditions | Key Intermediate | Final Transformation |
---|---|---|---|
Isatin, Malonic Acid | AcOH reflux, NaOAc | 4-Hydroxyquinolin-2(1H)-one | SOCl₂, then glycine derivative |
Isatin | Alkali/Heat (Pfitzinger) | Quinoline-4-carboxylic Acid | Esterification/Amidation |
Aniline, Ethoxymethylenemalonate | Conrad-Limpach (250°C) | 4-Quinolone | Hydrolysis/Decarboxylation |
Aniline, Diethyl malonate | Polyphosphoric Acid (PPA) cyclization | 4-Hydroxyquinolin-2(1H)-one | N-Alkylation with chloroacetate |
Introduction of diverse amine functionalities at the C-3 position of the quinoline nucleus represents a key strategy for modulating biological activity. This is achieved through reductive amination, leveraging the inherent reactivity of aldehyde intermediates generated in situ or pre-formed. A significant approach involves the generation of ortho-quinone methide (o-QM) intermediates via a retro-Mannich reaction. This process is initiated under thermal or acidic conditions, cleaving existing C-N bonds adjacent to the quinoline ring and unmasking a reactive aldehyde at C-3. This electrophilic aldehyde then readily condenses with primary or secondary amines. The resulting imine intermediate is subsequently reduced using mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or pyridine-borane complex, yielding the stable C-3-aminated quinoline derivatives. The choice of amine nucleophile (primary, secondary, biogenic, or synthetic amino acids) critically influences the physicochemical and biological properties of the final compounds. Mechanistic studies confirm the pivotal role of the ortho-quinone methide intermediate and highlight the profound influence of the amine nucleophile's structure on reaction kinetics and regioselectivity [4].
Alkoxymethylation at C-3 provides a versatile route to introduce ether functionalities, significantly altering the compound's polarity and potential for target interaction. This transformation proceeds via a unique retro-Mannich/electrophilic trapping cascade. Kynurenic acid derivatives (functionally equivalent to 4-oxo-1,4-dihydroquinoline-2-carboxylic acids) serve as typical starting points. Under optimized conditions (often involving heat or specific catalysts), these precursors undergo a retro-Mannich reaction. This step cleaves the bond between C-4 and the substituent at C-3 (frequently an amino acid residue in model studies), generating the highly electrophilic ortho-quinone methide (o-QM) intermediate directly at the C-3 position. This transient o-QM intermediate is rapidly trapped by nucleophilic alcohols (ROH). The efficiency and regioselectivity of this alkoxymethylation are profoundly influenced by the nature of the alcohol nucleophile and the presence of specific amino acid-based organic additives, which act as catalysts or co-catalysts in this process. These additives facilitate the retro-Mannich step and stabilize reactive intermediates, enabling the synthesis of novel alkoxymethylated products under milder conditions than traditional methods [4].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") is a paramount strategy for appending 1,2,3-triazole moieties to the quinolinone core, creating hybrid structures with enhanced potential, particularly in anticancer applications. This method involves tethering terminal alkynes or organic azides to the quinolinone scaffold, often via the acetic acid side chain or directly to the ring system. A prominent approach involves synthesizing 4-azido-2-quinolones (e.g., from 4-chloro precursors) or alkyne-functionalized bis-quinolinones. The CuAAC reaction between these components, catalyzed by Cu(I) sources (e.g., CuSO₄/sodium ascorbate) in solvents like DMF or t-BuOH/H₂O, proceeds smoothly at room temperature or mild heating (40-60°C), yielding 1,4-disubstituted triazole-linked quinolinone hybrids with high regioselectivity and efficiency. The reaction benefits from a massive rate acceleration (10⁷–10⁸ fold) compared to the uncatalyzed thermal reaction and exhibits broad functional group tolerance. Mechanistically, it proceeds via copper acetylide formation, azide coordination, and a key step involving a six-membered copper metallacycle followed by ring contraction. Triazole-linked hybrids, such as compound 8g (3,3’-((4-((1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-one)), demonstrate exceptional potency (IC₅₀ = 1.2–1.4 µM against MCF-7/Panc-1 cells) attributed to synergistic effects between the triazole linker and multiple quinolone pharmacophores, facilitating pro-apoptotic signaling [3] [6] [8].
Table 2: CuAAC Applications in Quinolinone Hybrid Synthesis
Quinolinone Component | Reaction Partner | Conditions | Triazole Hybrid Product | Key Biological Finding |
---|---|---|---|---|
4-Azido-2-quinolone (e.g., 7a-d) | Terminal Alkyne-functionalized bis-quinolinone (e.g., 4a-c) | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, rt | Triazole-linked tris-quinolinone (e.g., 8a-l) | IC₅₀ = 1.2 µM (MCF-7), G₂/M arrest, Caspase activation |
Ethyl 2-(4-azidophenyl)acetate | 1-Ethynyl-4-methylquinolin-2(1H)-one | [Cu(CH₃CN)₄]PF₆, DIPEA, DMF | Triazole-linked quinolinone-arylacetate | Enhanced tubulin polymerization inhibition |
Propargyl-functionalized Quinolinone | Aryl/Alkyl Azide | CuI, DIPEA, DMSO, 50°C | 1,4-Disubstituted triazole-quinolinone conjugates | Improved antitubercular activity (MIC = 0.2 µg/mL) |
Phase-transfer catalysis (PTC) offers a powerful and mild method for the selective N-1 alkylation and O-alkylation of quinolinone precursors, crucial for diversifying the 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid scaffold. This technique is particularly effective for alkylating the nitrogen atom at position 1 (N-1) of 4-hydroxyquinolin-2(1H)-ones or their carboxylic acid derivatives. Reactions are typically performed using alkyl halides (e.g., ethyl iodide, propargyl bromide, ethyl bromoacetate) in a biphasic solvent system (e.g., dichloromethane/water or toluene/water) under basic conditions (e.g., aqueous NaOH or K₂CO₃). Common phase-transfer catalysts include tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride (TEBAC), or crown ethers like 18-crown-6. The catalyst facilitates the transfer of the alkoxide anion (generated in the aqueous phase) or the alkyl halide into the organic phase, significantly accelerating the SN₂ reaction. This method enables the efficient synthesis of N-1 dialkylated derivatives (e.g., compounds 7–18 from precursors 3–6). Key advantages include operational simplicity, mild reaction temperatures (often room temperature), high yields, and excellent selectivity for N-alkylation over O-alkylation under controlled conditions. The structure of the alkyl halide directly impacts the biological profile; for instance, ethyl bromoacetate introduces an ester handle for further amidation, while propargyl bromide introduces a terminal alkyne suitable for subsequent CuAAC "click" reactions. Single-crystal X-ray diffraction studies of products like ethyl 2-(4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate confirm the N-alkylation site and provide precise geometrical parameters for DFT validation [1] [7] [9].
Table 3: Phase-Transfer Catalyzed Alkylation of Quinolinones
Quinolinone Substrate | Alkyl Halide | PTC Agent | Base/Solvent System | Major Product | Application |
---|---|---|---|---|---|
4-Hydroxy-2-quinolone-3-carboxylic acid ester | Ethyl bromoacetate | TBAB | NaOH(aq)/CH₂Cl₂ | Ethyl 2-(3-ethoxycarbonyl-2-oxo-4-hydroxyquinolin-1-yl)acetate | Carboxylate handle for peptidomimetics |
2-Oxo-1,2-dihydroquinoline-4-carboxamide (e.g., 3–6) | Propargyl bromide | TEBAC | K₂CO₃(aq)/Toluene | 1-(Prop-2-yn-1-yl)-4-amidoquinolin-2(1H)-one | Alkyne handle for triazole "click" chemistry |
4-Hydroxy-6-methoxyquinolin-2(1H)-one | Ethyl 2-bromoacetate | 18-Crown-6 | NaOH(aq)/THF | Ethyl 2-(4-hydroxy-6-methoxy-2-oxoquinolin-1-yl)acetate | Precursor to anti-inflammatory derivatives |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: